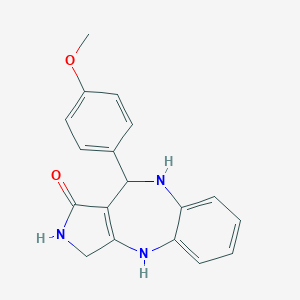

10-(4-Methoxyphenyl)-3,4,9,10-tetrahydropyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

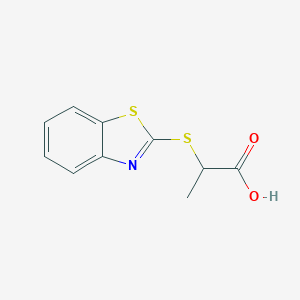

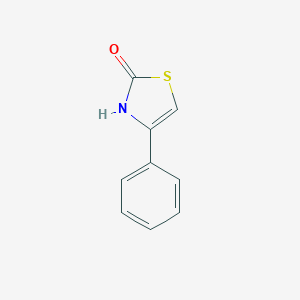

10-(4-Methoxyphenyl)-3,4,9,10-tetrahydropyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one is a chemical compound that belongs to the benzodiazepine family. It is also known as TMS-1-1 and has been synthesized for the purpose of scientific research. This compound has been found to have potential therapeutic applications due to its unique structure and mechanism of action.

Mecanismo De Acción

10-(4-Methoxyphenyl)-3,4,9,10-tetrahydropyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one acts as a positive allosteric modulator of the GABA-A receptor. It enhances the binding of GABA to the receptor, leading to an increase in chloride ion influx and hyperpolarization of the neuron. This results in a reduction in neuronal excitability and anxiolytic effects. The compound also modulates the glutamate system by inhibiting the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation.

Efectos Bioquímicos Y Fisiológicos

10-(4-Methoxyphenyl)-3,4,9,10-tetrahydropyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one has been found to have anxiolytic, sedative, and anticonvulsant effects in animal models. It has also been shown to have antidepressant effects in some studies. The compound has been found to have a low toxicity profile and does not produce significant side effects at therapeutic doses.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

10-(4-Methoxyphenyl)-3,4,9,10-tetrahydropyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one has several advantages for use in lab experiments. It has a unique structure and mechanism of action, which makes it a valuable tool for studying the GABA-A and glutamate systems. The compound has a low toxicity profile and does not produce significant side effects, which makes it suitable for in vivo studies. However, the synthesis of the compound is complex and requires expertise in organic chemistry. The yield of the synthesis is moderate, and the purity of the final product is crucial for its use in scientific research.

Direcciones Futuras

There are several future directions for the study of 10-(4-Methoxyphenyl)-3,4,9,10-tetrahydropyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one. The compound has potential therapeutic applications in the treatment of anxiety disorders, depression, and other neurological conditions. Further studies are needed to determine the efficacy and safety of the compound in humans. The compound can also be used as a tool for studying the GABA-A and glutamate systems and their role in neurological disorders. Future studies can also explore the synthesis of analogs of the compound and their potential therapeutic applications.

Métodos De Síntesis

The synthesis of 10-(4-Methoxyphenyl)-3,4,9,10-tetrahydropyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one involves the condensation of a substituted aniline with an aldehyde, followed by cyclization and reduction. The process involves several steps and requires expertise in organic chemistry. The yield of the synthesis is moderate, and the purity of the final product is crucial for its use in scientific research.

Aplicaciones Científicas De Investigación

10-(4-Methoxyphenyl)-3,4,9,10-tetrahydropyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one has been used in various scientific research studies. It has been found to have potential therapeutic applications in the treatment of anxiety disorders, depression, and other neurological conditions. The compound has been studied for its effects on the GABA-A receptor, which is a target for many benzodiazepine drugs. It has also been studied for its effects on the glutamate system, which is involved in the regulation of neuronal activity.

Propiedades

Número CAS |

137987-37-2 |

|---|---|

Nombre del producto |

10-(4-Methoxyphenyl)-3,4,9,10-tetrahydropyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one |

Fórmula molecular |

C18H17N3O2 |

Peso molecular |

307.3 g/mol |

Nombre IUPAC |

4-(4-methoxyphenyl)-2,4,5,10-tetrahydro-1H-pyrrolo[3,4-c][1,5]benzodiazepin-3-one |

InChI |

InChI=1S/C18H17N3O2/c1-23-12-8-6-11(7-9-12)17-16-15(10-19-18(16)22)20-13-4-2-3-5-14(13)21-17/h2-9,17,20-21H,10H2,1H3,(H,19,22) |

Clave InChI |

DHTAOKLCLVWLJI-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C2C3=C(CNC3=O)NC4=CC=CC=C4N2 |

SMILES canónico |

COC1=CC=C(C=C1)C2C3=C(CNC3=O)NC4=CC=CC=C4N2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B186820.png)

![2-(4-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B186823.png)

![1-(3,4-Dichloro-phenyl)-3-(5-methyl-[1,3,4]thiadiazol-2-yl)-urea](/img/structure/B186825.png)

![2-[(E)-1,2,4-triazol-4-yliminomethyl]benzoic acid](/img/structure/B186827.png)

![2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole](/img/structure/B186840.png)

![2-[(4-Nitrophenyl)ethynyl]aniline](/img/structure/B186844.png)